Precision & Accuracy: Isotope Dilution
The use of (-)-2-Methyl-isoborneol-d3 as an internal standard in an isotope dilution GC-HRMS method delivered a between-run precision (relative standard deviation) of 5.5% and an accuracy of ±6% for the quantification of 2-MIB in water samples [1]. This performance was compared against a conventional closed-loop stripping/GC-low resolution mass spectrometry (CLS/GC-LRMS) method that employed external standard quantification. The external standard method exhibited poorer between-run precision and accuracy, necessitating the adoption of isotope dilution with the deuterated analog to meet stringent analytical requirements [1].
| Evidence Dimension | Method precision (between-run RSD) and accuracy |
|---|---|
| Target Compound Data | Precision: 5.5% RSD; Accuracy: ±6% |
| Comparator Or Baseline | External standard quantitation via CLS/GC-LRMS |
| Quantified Difference | Precision and accuracy were stated as 'better' with isotope dilution; specific RSD and accuracy values for the external standard method were not provided in the abstract but were described as inferior |
| Conditions | Water samples; Ambersorb 572 extraction; GC-HRMS at 7000 resolution |
Why This Matters
This precision and accuracy improvement is critical for laboratories required to demonstrate method performance meeting regulatory guidelines (e.g., ISO 17943, EPA methods) for trace analysis of taste and odor compounds in drinking water.
- [1] Palmentier, J.-P. F. P., et al. (1998). The determination of geosmin and 2-methylisoborneol in water using isotope dilution high resolution mass spectrometry. Water Research, 32(2), 287–294. View Source
